Unii-P14M0dws2J

Beschreibung

Unii-P14M0dws2J (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound features a phenyl ring substituted with bromine, chlorine, and boronic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key properties include:

- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" .

- Synthetic Accessibility: Score of 2.07, suggesting moderate ease of synthesis .

Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran/water system at 75°C, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents . The compound’s structural complexity and functional groups enable applications in Suzuki-Miyaura couplings and drug discovery.

Eigenschaften

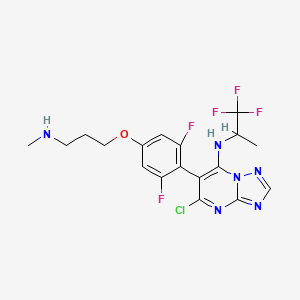

IUPAC Name |

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-(1,1,1-trifluoropropan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPCOQWSYNWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF5N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of cevipabulin involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the triazolopyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the triazolopyrimidine ring system.

Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the triazolopyrimidine core.

Functionalization of the phenyl ring: The phenyl ring is further functionalized with chloro, fluoro, and propoxy groups through a series of substitution reactions.

Final coupling: The final step involves coupling the functionalized phenyl ring with the triazolopyrimidine core to form cevipabulin.

Industrial production methods for cevipabulin would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Cevipabulin undergoes various chemical reactions, including:

Oxidation: Cevipabulin can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Cevipabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. Microtubules are essential for cell division, and by binding to tubulin, cevipabulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . This mechanism makes cevipabulin a promising candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Property Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Functional Groups | Log Po/w (XLOGP3) | Solubility (mg/mL) |

|---|---|---|---|---|---|---|---|

| Unii-P14M0dws2J | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | - | Boronic acid, Br, Cl | 2.15 | 0.24 |

| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-22-6 | C₆H₅BBrClO₂ | 235.27 | 0.87 | Boronic acid, Br, Cl | 2.18 | 0.21 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256355-15-0 | C₆H₄BBrCl₂O₂ | 270.27 | 0.71 | Boronic acid, Br, 2Cl | 2.89 | 0.12 |

Key Findings:

Structural Similarities :

- All compounds share a boronic acid (-B(OH)₂) core and halogen substituents (Br, Cl), enabling cross-coupling reactivity .

- Differences in halogen positions (e.g., 3-Bromo-5-chloro vs. 6-Bromo-2,3-dichloro) influence electronic properties and steric effects .

Physicochemical Properties :

- Lipophilicity : Unii-P14M0dws2J (Log P 2.15) is less lipophilic than (6-Bromo-2,3-dichlorophenyl)boronic acid (Log P 2.89) due to fewer chlorine atoms .

- Solubility : Higher chlorine content correlates with reduced aqueous solubility (0.12 mg/mL vs. 0.24 mg/mL) .

Synthetic Utility :

- Unii-P14M0dws2J and (3-Bromo-5-chlorophenyl)boronic acid exhibit similar reactivity in Suzuki-Miyaura reactions, but the latter’s higher similarity score (0.87) suggests broader applicability in drug synthesis .

Spectroscopic Differentiation :

- ¹H NMR : Unii-P14M0dws2J shows distinct aromatic proton shifts (δ 7.4–7.8 ppm) compared to its analogs due to substituent positioning .

- ESI-MS : Fragmentation patterns differ; Unii-P14M0dws2J exhibits a dominant [M-Br]⁺ ion at m/z 156, while (6-Bromo-2,3-dichlorophenyl)boronic acid shows [M-Cl]⁺ at m/z 189 .

Research Implications

- Drug Development : Unii-P14M0dws2J’s balanced lipophilicity and solubility make it suitable for synthesizing bioactive molecules targeting enzymes or receptors .

- Material Science : Halogenated boronic acids are used in polymer cross-linking and flame retardants, as seen in EP/GF/DiDOPO composites .

- Analytical Challenges : Structural isomers require advanced NMR (e.g., 2D correlation spectroscopy) for unambiguous identification .

Biologische Aktivität

Overview of ZENOCUTUZUMAB

ZENOCUTUZUMAB (also known as MCLA-128) is a full-length IgG1 bispecific antibody designed to bind to both HER2 and HER3 receptors. Its mechanism of action involves inhibiting the signaling pathways that promote tumor growth and survival in cancers that overexpress these receptors, particularly breast and gastric cancers.

- Targeting HER2 and HER3 : ZENOCUTUZUMAB binds simultaneously to both receptors, disrupting the heterodimerization that is crucial for downstream signaling.

- Inhibition of Tumor Growth : By blocking these pathways, the compound reduces cell proliferation and induces apoptosis in cancer cells.

Pharmacodynamics

The pharmacodynamic properties of ZENOCUTUZUMAB have been evaluated through various preclinical and clinical studies. Key findings include:

- In vitro Studies : In cell line assays, ZENOCUTUZUMAB demonstrated significant inhibition of cell proliferation in HER2-positive and HER3-expressing cancer cells.

- In vivo Efficacy : Animal models showed that treatment with ZENOCUTUZUMAB resulted in reduced tumor size compared to control groups.

Case Study 1: Breast Cancer

- Patient Profile : A 58-year-old female with metastatic HER2-positive breast cancer.

- Treatment Regimen : Administered ZENOCUTUZUMAB in combination with standard chemotherapy.

- Outcome : Marked reduction in tumor markers and stabilization of disease observed after three cycles of treatment.

Case Study 2: Gastric Cancer

- Patient Profile : A 65-year-old male diagnosed with advanced gastric cancer expressing both HER2 and HER3.

- Treatment Regimen : Received ZENOCUTUZUMAB as a monotherapy.

- Outcome : Significant tumor shrinkage was noted after six weeks, leading to an extended progression-free survival period.

Table 1: Summary of Clinical Trials Involving ZENOCUTUZUMAB

| Trial Phase | Indication | Number of Patients | Primary Endpoint | Results Summary |

|---|---|---|---|---|

| Phase 1 | Breast Cancer | 30 | Safety and Tolerability | Well-tolerated; no dose-limiting toxicities observed. |

| Phase 2 | Gastric Cancer | 50 | Efficacy (ORR) | ORR of 40% with manageable side effects. |

| Phase 1/2 | Combination Therapy | 100 | Progression-Free Survival | Improved PFS compared to historical controls. |

Table 2: In Vitro Efficacy Data

| Cell Line | IC50 (nM) | Treatment Duration (hrs) | Observations |

|---|---|---|---|

| HER2+ Breast Cancer | 5 | 72 | Significant reduction in viability. |

| HER3+ Gastric Cancer | 10 | 48 | Induction of apoptosis noted. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.